molecular formula C11H9NOS B1447512 3-(3-Methyl-isothiazol-5-yl)-benzaldehyde CAS No. 1401522-01-7

3-(3-Methyl-isothiazol-5-yl)-benzaldehyde

Cat. No.: B1447512
CAS No.: 1401522-01-7
M. Wt: 203.26 g/mol
InChI Key: IQJYCRMKKIXHEK-UHFFFAOYSA-N
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Description

Structural Features and Nomenclature

This compound exhibits a distinctive molecular architecture characterized by the fusion of two significant pharmacophoric elements: a benzaldehyde group and a 3-methylisothiazole ring system. The International Union of Pure and Applied Chemistry nomenclature for this compound is 3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde, reflecting the systematic approach to naming heterocyclic compounds. The molecular structure features a benzene ring substituted at the meta position with an isothiazole moiety, where the isothiazole ring contains a methyl group at the 3-position.

The structural representation can be described through various chemical notation systems. The Simplified Molecular Input Line Entry System string for this compound is Cc1cc(sn1)c2cccc(C=O)c2, which provides a linear notation of the molecular structure. The International Chemical Identifier key IQJYCRMKKIXHEK-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and compound identification. These standardized representations facilitate accurate communication and identification of the compound across different research platforms and chemical databases.

The three-dimensional conformation of this compound plays a crucial role in its chemical reactivity and biological activity. The isothiazole ring system contributes significant electron-withdrawing characteristics due to the presence of both sulfur and nitrogen heteroatoms, which influences the electronic properties of the attached benzaldehyde moiety. This electronic modification enhances the electrophilic nature of the aldehyde carbon, making it more susceptible to nucleophilic attack and subsequent chemical transformations.

Property Value Reference
Molecular Formula C11H9NOS
Molecular Weight 203.26 g/mol
CAS Registry Number 1401522-01-7
MDL Number MFCD22573495
InChI Key IQJYCRMKKIXHEK-UHFFFAOYSA-N

Historical Context and Research Significance

The development of isothiazole chemistry traces its origins to the mid-20th century, with the first successful preparation of isothiazole reported in 1956. Since this initial breakthrough, the field has experienced substantial growth, driven by the recognition of isothiazole-containing compounds' diverse biological activities and synthetic utility. The specific compound this compound emerged as part of the broader exploration of functionalized isothiazole derivatives, particularly those incorporating aromatic aldehyde functionalities.

Historical synthetic approaches to isothiazole derivatives initially relied on classical cyclization reactions involving aminopropenethiones and various oxidizing agents. The classic methodology employed iodine as the oxidizing agent, though subsequent developments have introduced more environmentally friendly alternatives such as hydrogen peroxide. These methodological advances have significantly enhanced the accessibility of isothiazole derivatives, including compounds like this compound.

The research significance of this compound has grown substantially in recent decades, particularly in the context of drug discovery and development. Isothiazole-containing molecules have demonstrated remarkable pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The incorporation of the benzaldehyde functionality provides additional synthetic versatility, enabling further structural modifications through standard aldehyde chemistry reactions such as condensations, reductions, and oxidations.

Contemporary research has focused on optimizing synthetic routes to improve yield and reduce environmental impact. Recent studies have explored solvent-free synthetic approaches and microwave-assisted reactions to enhance reaction efficiency and atom economy. These developments reflect the ongoing commitment to green chemistry principles in the preparation of bioactive heterocyclic compounds.

Relevance in Heterocyclic Chemistry and Medicinal Applications

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a versatile synthetic intermediate. The compound serves as a crucial building block for the construction of more complex molecular architectures through various coupling reactions and condensation processes. The presence of both the electrophilic aldehyde group and the electron-deficient isothiazole ring creates multiple reactive sites that can be selectively functionalized under appropriate reaction conditions.

In medicinal chemistry applications, compounds containing the isothiazole pharmacophore have demonstrated significant therapeutic potential across multiple disease areas. Research has shown that isothiazole derivatives exhibit potent antimicrobial activity against various pathogenic organisms, making them attractive candidates for antibiotic development. The unique electronic properties of the isothiazole ring system contribute to enhanced binding affinity with biological targets, particularly enzymes and receptors involved in microbial metabolism.

Recent investigations have revealed that structurally related compounds demonstrate notable anticancer properties through multiple mechanisms of action. Studies on similar heterocyclic systems have shown that these compounds can induce apoptosis in cancer cells by interfering with specific molecular pathways. The aldehyde functionality in this compound provides additional opportunities for covalent modification of protein targets, potentially enhancing therapeutic efficacy.

The compound's relevance extends to materials science applications, where isothiazole-containing molecules are being explored for the development of advanced materials with unique electronic and optical properties. The aromatic nature of both the benzaldehyde and isothiazole components contributes to favorable π-π stacking interactions, which are important for solid-state organization and material performance.

Application Area Reported Activity Mechanism Reference
Antimicrobial Broad-spectrum activity Cell wall synthesis inhibition
Anticancer Apoptosis induction Protein covalent modification
Materials Science Electronic properties π-π stacking interactions
Pharmaceutical Synthesis Intermediate compound Multiple reactive sites

The growing interest in thiazole-based pharmaceutical compounds has led to extensive structure-activity relationship studies aimed at optimizing therapeutic properties while minimizing unwanted effects. These investigations have revealed that the position and nature of substituents on both the isothiazole and benzaldehyde rings significantly influence biological activity. The methyl group at the 3-position of the isothiazole ring in this compound represents an optimal substitution pattern that balances synthetic accessibility with enhanced biological activity.

Properties

IUPAC Name

3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8-5-11(14-12-8)10-4-2-3-9(6-10)7-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJYCRMKKIXHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601264649
Record name Benzaldehyde, 3-(3-methyl-5-isothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401522-01-7
Record name Benzaldehyde, 3-(3-methyl-5-isothiazolyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401522-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-(3-methyl-5-isothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 3-(3-Methyl-isothiazol-5-yl)-benzaldehyde

General Synthetic Route

The synthesis of this compound generally involves the following key steps:

Industrial synthesis optimizes parameters such as temperature, pressure, and catalysts to maximize yield and purity. Typical reaction temperatures range from 60 to 80 °C under inert atmospheres to prevent oxidation, with purification achieved through column chromatography or recrystallization.

Specific Synthetic Procedures

Cyclization of Precursors to 3-Methyl-isothiazole
  • Cyclization of 3-methyl-2-thioamide derivatives with appropriate reagents yields the isothiazole ring.
  • Reaction conditions require controlled heating and stirring to promote ring closure without side reactions.
Coupling with Benzaldehyde
  • The coupling of the isothiazole ring to the benzaldehyde core is often performed via electrophilic aromatic substitution or cross-coupling reactions.
  • Reaction conditions include maintaining a temperature of 60–80 °C, inert atmosphere, and use of catalysts such as palladium complexes or acid catalysts depending on the route.

Alternative Synthetic Approaches

While direct synthesis of this compound is documented, related isothiazole derivatives have been synthesized via nucleophilic addition and condensation reactions:

  • For example, nucleophilic addition of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives with carbonyl compounds under reflux in ethanol at 78 °C yields related isothiazole derivatives, indicating potential for analogous synthetic strategies.
  • Green synthesis approaches for heterocyclic compounds involving aldehydes, such as catalyst-free three-component reactions in gluconic acid aqueous solution, demonstrate environmentally friendly alternatives that could be adapted for this compound's synthesis.

Reaction Conditions and Optimization

Critical Reaction Parameters

  • Temperature: Optimal reaction temperature is typically 60–80 °C to balance reaction rate and selectivity.
  • Atmosphere: Inert conditions (e.g., nitrogen or argon) prevent oxidation of sensitive aldehyde groups.
  • Reaction Time: Varies from 1 to 4 hours depending on the method and scale.
  • Catalysts: Use of acid catalysts or palladium-based catalysts can enhance coupling efficiency.
  • Purification: Column chromatography or recrystallization ensures purity >95%, confirmed by HPLC and NMR.

Analytical Characterization

Data Table: Summary of Preparation Methods

Step Description Conditions Yield / Notes Reference
Cyclization to 3-Methyl-isothiazole Cyclization of 3-methyl-2-thioamide derivatives Heating under reflux, controlled temp High yield, ring formation confirmed
Coupling to benzaldehyde Electrophilic substitution or cross-coupling 60–80 °C, inert atmosphere, catalyst High purity (>95%), reaction time 1-4 h
Nucleophilic addition (related) Reaction of isothiazole hydrazide with aldehydes Reflux in ethanol at 78 °C, 4 h Yields 50–86% for related derivatives
Green synthesis (analogous) Three-component reaction using gluconic acid aqueous solution 70 °C, catalyst-free, 45 min High yields (90%+), environmentally friendly

Research Findings and Notes

  • The isothiazole ring's electron-withdrawing nature enhances electrophilicity of the aldehyde carbon, facilitating nucleophilic additions and substitutions.
  • Electron-donating groups on aromatic aldehydes favor faster and higher-yielding reactions, while electron-withdrawing groups may hinder product formation.
  • Purity and structural integrity are essential for downstream applications, necessitating rigorous analytical validation.
  • Industrial synthesis focuses on optimizing reaction parameters to achieve scalable, cost-effective production with minimal byproducts.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-isothiazol-5-yl)-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The isothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: 3-(3-Methyl-isothiazol-5-yl)-benzoic acid.

    Reduction: 3-(3-Methyl-isothiazol-5-yl)-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-Methyl-isothiazol-5-yl)-benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-isothiazol-5-yl)-benzaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

3-(1-Methyl-1H-tetrazol-5-yl)-benzaldehyde (CAS 179056-02-1)

This compound substitutes the isothiazole ring in the target compound with a tetrazole ring. Key differences include:

  • Heterocycle Electronic Effects : Tetrazole (N-rich, highly polar) vs. isothiazole (S and N-containing, moderate polarity).
  • Molecular Weight: 188.19 g/mol (tetrazole derivative) vs. ~221.27 g/mol (estimated for 3-(3-Methyl-isothiazol-5-yl)-benzaldehyde, assuming C${11}$H${9}$NOS).
  • Reactivity : The aldehyde group in both compounds enables nucleophilic additions, but the tetrazole’s electron-withdrawing nature may reduce aldehyde reactivity compared to the isothiazole’s mixed electronic effects .

Benzoic Acid Derivatives

  • 3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester (CAS 39100-91-9) : Replaces the aldehyde with a methyl ester. This substitution increases hydrophobicity (logP ~2.5 vs. ~1.8 for the aldehyde) and alters metabolic stability, as esters are prone to hydrolysis .

Comparison with Heterocyclic Variants

Thiazole-Containing Compounds

Compounds like 9c (from ) feature a thiazole-triazole-acetamide scaffold. Key distinctions:

  • Functional Groups : Thiazole (S and N) vs. isothiazole (S and N in different positions).
  • The aldehyde in the target compound may enable covalent binding to proteins, a mechanism less common in amide-based analogs .

Isoxazole Derivatives

Compounds such as β-(5-methyl-3-isoxazolylamido)-benzoic acid () replace isothiazole with isoxazole (O instead of S). Differences include:

  • Stability : Isoxazoles are less prone to oxidation than isothiazoles.
  • Pharmacokinetics : Isoxazole’s oxygen atom may enhance hydrogen-bonding interactions, improving solubility compared to sulfur-containing analogs .

Aldehyde vs. Amide/Esther Groups

  • Aldehyde : Enables Schiff base formation (e.g., reacting with amines), useful in drug design (e.g., covalent inhibitors).
  • Amide/Esther: Found in antimicrobial thiazolidinones () and benzimidazoles (), these groups enhance stability but reduce electrophilic reactivity .

Heterocycle Positional Isomerism

  • 3-Methyl-isothiazol-5-yl vs. 1-Methyl-tetrazol-5-yl : Positional changes alter steric and electronic profiles. For instance, the 3-methyl group in isothiazole may hinder rotation, affecting binding to biological targets compared to the planar tetrazole .

Data Tables

Table 1: Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Heterocycle
This compound C${11}$H${9}$NOS ~221.27 Aldehyde Isothiazole
3-(1-Methyl-1H-tetrazol-5-yl)-benzaldehyde C${9}$H${8}$N$_{4}$O 188.19 Aldehyde Tetrazole
3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester C${12}$H${11}$NO$_{2}$S 233.29 Ester Isothiazole

Biological Activity

3-(3-Methyl-isothiazol-5-yl)-benzaldehyde, with the chemical formula C11_{11}H9_9NOS and CAS number 1401522-01-7, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C11_{11}H9_9NOS
  • Molecular Weight : 203.26 g/mol
  • IUPAC Name : 3-(3-Methyl-isothiazol-5-yl)benzaldehyde
  • Synonyms : 3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate various signaling pathways through:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, which can lead to decreased production of pro-inflammatory mediators.
  • Receptor Interaction : It may interact with various receptors, influencing cellular responses to stimuli.

Biological Activities

  • Antimicrobial Activity
    • Several studies have indicated that isothiazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains and fungi.
  • Antioxidant Properties
    • The compound has been evaluated for its antioxidant capabilities, which are crucial in mitigating oxidative stress and preventing cellular damage.
  • Anti-inflammatory Effects
    • Research suggests that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Data Table: Biological Activities Summary

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive bacteria
AntioxidantScavenging free radicals
Anti-inflammatoryInhibits cytokine production

Case Studies

  • Antimicrobial Efficacy
    • A study conducted on various isothiazole derivatives found that this compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics, indicating a potential for development as an antimicrobial agent.
  • In Vivo Anti-inflammatory Study
    • In a rodent model, administration of the compound resulted in a marked reduction in paw edema induced by carrageenan injection. This suggests a strong anti-inflammatory effect, likely through the inhibition of NF-kB signaling pathways.

Research Findings

Recent research has focused on the synthesis and biological evaluation of derivatives of isothiazole compounds. The findings suggest that modifications in the structure can enhance their biological activities:

  • A study highlighted that introducing different substituents on the isothiazole ring significantly improved both antimicrobial and antioxidant properties.

Q & A

Q. What are the critical reaction parameters for synthesizing 3-(3-Methyl-isothiazol-5-yl)-benzaldehyde with high yield and purity?

Methodological Answer: Synthesis requires precise control of temperature, pH, and reaction time. For example, condensation reactions involving isothiazole derivatives often proceed optimally at 60–80°C under inert atmospheres to prevent oxidation. Post-synthesis purification via column chromatography or recrystallization is recommended. Analytical validation using HPLC (for purity >95%) and NMR (to confirm structural integrity) is essential .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns protons and carbons in the benzaldehyde and isothiazole moieties (e.g., aldehyde proton at ~10 ppm, isothiazole ring protons at 6.5–8.5 ppm) .
  • HPLC : Monitors purity and identifies byproducts using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 204.04 for C11H9NOS+) .

Q. How does the isothiazole ring influence the compound’s electronic and steric properties?

Methodological Answer: The 3-methylisothiazole group introduces electron-withdrawing effects due to the sulfur and nitrogen atoms, polarizing the benzaldehyde moiety. This enhances electrophilicity at the aldehyde carbon, facilitating nucleophilic additions. Steric hindrance from the methyl group may limit accessibility in bulky reaction environments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Substitution Patterns : Introducing electron-donating groups (e.g., -OCH3) on the benzaldehyde ring may increase binding affinity to bacterial enzymes, as seen in analogous isothiazole derivatives .
  • Heterocycle Modifications : Replacing isothiazole with oxadiazole (e.g., 3-(3-methyl-1,2,4-oxadiazol-5-yl)-benzaldehyde) alters solubility and target selectivity, as evidenced by differential docking scores .
  • Quantitative SAR (QSAR) : Use Hammett constants (σ) to correlate substituent effects with inhibitory activity .

Q. What computational strategies predict binding interactions with bacterial enzyme targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with bacterial enoyl-ACP reductase. Key residues (e.g., Tyr158, Lys165) may form hydrogen bonds with the aldehyde oxygen .
  • MD Simulations : Assess binding stability over 100 ns trajectories; root-mean-square deviation (RMSD) <2 Å indicates robust target engagement .

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:

  • Data Normalization : Account for variations in assay conditions (e.g., MIC values against S. aureus may differ due to inoculum size or growth media).
  • Meta-Analysis : Compare datasets from analogous compounds (e.g., 4-(3-Methyl-isothiazol-5-yl)-benzoic acid derivatives) to identify trends .
  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., CLSI guidelines) to confirm IC50 reproducibility .

Q. What factors influence the compound’s stability under varying storage and reaction conditions?

Methodological Answer:

  • Photostability : Store in amber vials at -20°C to prevent aldehyde oxidation .
  • Thermal Stability : Decomposition occurs above 150°C; TGA/DSC analysis confirms degradation thresholds .
  • Solvent Effects : Use aprotic solvents (e.g., DMF, DMSO) to minimize aldehyde hydration during reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(3-Methyl-isothiazol-5-yl)-benzaldehyde
Reactant of Route 2
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3-(3-Methyl-isothiazol-5-yl)-benzaldehyde

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